Methyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Description
Methyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS: 2230807-37-9) is a halogenated pyrrolopyrimidine derivative characterized by a bromine atom at position 5, a chlorine atom at position 4, and a methyl ester group at position 6 of the fused heterocyclic core . This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antiviral agents. Its structural framework enables versatile functionalization, making it a valuable scaffold for drug discovery .
The synthesis of this compound typically involves halogenation and esterification steps. For instance, bromination of pyrrolo[2,3-d]pyrimidine precursors (e.g., using POCl₃ for chlorination and subsequent substitution) followed by esterification with methanol has been reported in analogous syntheses .
Properties
IUPAC Name |
methyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN3O2/c1-15-8(14)5-4(9)3-6(10)11-2-12-7(3)13-5/h2H,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNIIPONDXCDEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)N=CN=C2Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves the bromination and chlorination of the pyrrolo[2,3-d]pyrimidine core. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-bromosuccinimide in chloroform under reflux conditions . The resulting brominated product is then esterified to form the methyl ester derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium carbonate, and other nucleophiles in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-d]pyrimidine derivatives, while oxidation and reduction reactions can modify the functional groups attached to the core structure.
Scientific Research Applications
Kinase Inhibitors
One of the primary applications of methyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is as a precursor in the synthesis of kinase inhibitors. Kinase inhibitors are crucial in treating various cancers and inflammatory diseases. The compound's ability to undergo electrophilic substitution reactions enables the introduction of functional groups that can enhance its biological activity against specific kinases involved in disease pathways .
Anticancer Agents
Derivatives of this compound have shown promising anticancer properties. Research indicates that modifications to the this compound structure can lead to compounds that inhibit cancer cell proliferation effectively. For instance, certain derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxicity and selectivity towards tumor cells .
Antiviral Activity
The compound has also been explored for its potential antiviral properties. Studies suggest that specific derivatives can inhibit viral replication, making them candidates for further development in antiviral therapies . This application is particularly relevant given the increasing global health challenges posed by viral infections.
Pharmaceutical Intermediates
This compound serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its structural features facilitate diverse reactions such as nucleophilic aromatic substitution and cross-coupling reactions, which are pivotal in constructing complex organic molecules .
Functional Group Transformations
The compound is amenable to functional group transformations, allowing chemists to modify its reactivity and solubility properties. This versatility is beneficial for creating tailored compounds with specific pharmacological profiles or improved bioavailability .
Mechanism of Action
The mechanism of action of Methyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets . This inhibition can lead to the modulation of various signaling pathways, ultimately affecting cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of Methyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate are best understood through comparison with closely related analogs. Below is a detailed analysis of key derivatives:
Structural Analogues and Their Properties
Biological Activity
Methyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity through various studies, highlighting its mechanism of action, cytotoxic effects, and structure-activity relationships.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C8H7BrClN3O2
- CAS Number : 1266343-30-9
Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific tyrosine kinases. These enzymes play crucial roles in signaling pathways that regulate cell division and survival.
Inhibition of Tyrosine Kinases
A study demonstrated that this compound effectively inhibits multiple tyrosine kinases associated with cancer progression. The IC50 values for these interactions suggest significant potency:
| Enzyme Target | IC50 (nM) |
|---|---|
| EGFR | 40 |
| Her2 | 60 |
| VEGFR2 | 100 |
| CDK2 | 204 |
These values indicate that this compound is comparably effective to established inhibitors like sunitinib (IC50 = 261 nM) .
Cytotoxicity Studies
Cytotoxic effects against various cancer cell lines have been documented. The compound has shown promising results in inducing apoptosis in HepG2 liver cancer cells. The following table summarizes the IC50 values observed in different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 29 |
| HeLa | 43.15 |
| MDA-MB-231 | 59 |
| MCF-7 | 68.17 |
The compound's ability to induce apoptosis was linked to an increase in pro-apoptotic proteins such as caspase-3 and Bax, alongside a decrease in the anti-apoptotic protein Bcl-2 .
Structure-Activity Relationship (SAR)
The structure of this compound plays a vital role in its biological activity. Variations in substituents on the pyrrolo[2,3-d]pyrimidine scaffold significantly influence its potency against cancer cells. For instance:
-
Substituent Variations :
- Compounds with halogen substitutions exhibited varying levels of cytotoxicity.
- The presence of a chlorine group at position 4 was associated with increased activity against HepG2 cells.
-
Comparative Analysis :
- A compound with an unsubstituted phenyl group showed intermediate cytotoxicity compared to halogenated derivatives.
This highlights the importance of specific functional groups in enhancing the compound's anticancer properties .
Case Studies and Research Findings
Recent studies have provided insights into the therapeutic potential of this compound:
-
Induction of Apoptosis :
- In vitro studies confirmed that treatment with this compound led to significant apoptosis in cancer cells.
- Mechanistic studies revealed upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
- In Silico Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
